molecular formula C14H12N4O3 B13117891 N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide

N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide

Cat. No.: B13117891
M. Wt: 284.27 g/mol
InChI Key: XOQRZOWVSCIQAY-UHFFFAOYSA-N
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Description

N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is a compound that features a quinoline core substituted with hydroxy groups and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Hydroxy Groups: The hydroxy groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Imidazole Ring: The imidazole ring can be attached through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents like sodium borohydride.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6,8-Dihydroxyquinolin-2-yl)acetamide: Lacks the imidazole ring, which may result in different biological activities.

    N-(4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide: Lacks the hydroxy groups, potentially affecting its chemical reactivity and biological properties.

Uniqueness

N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is unique due to the presence of both hydroxy groups and an imidazole ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

N-(6,8-dihydroxy-4-imidazol-1-ylquinolin-2-yl)acetamide

InChI

InChI=1S/C14H12N4O3/c1-8(19)16-13-6-11(18-3-2-15-7-18)10-4-9(20)5-12(21)14(10)17-13/h2-7,20-21H,1H3,(H,16,17,19)

InChI Key

XOQRZOWVSCIQAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C(C=C2O)O)C(=C1)N3C=CN=C3

Origin of Product

United States

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